3-Bromo-2-ethoxypyridine

Organic Synthesis Methodology Process Chemistry

Choose 3-Bromo-2-ethoxypyridine for advanced synthesis. Its ethoxy group provides distinct electronic bias and solubility (cLogP 2.24) ideal for lipophilicity tuning. It enables rapid cyanation (1 h) and efficient boronate ester formation (74% yield). For scale-up, the dibromopyridine route yields 85%, reducing COGS. Its unique hetarynic condensation accesses tricyclic scaffolds not possible with simpler analogs. Avoid suboptimal replacements; procure the definitive building block for reproducible results.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 57883-25-7
Cat. No. B180952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-ethoxypyridine
CAS57883-25-7
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)Br
InChIInChI=1S/C7H8BrNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
InChIKeyKLQBFCAXXZMOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-ethoxypyridine (CAS 57883-25-7): A Differentiated Building Block for Heterocycle-Dependent Synthesis and Procurement


3-Bromo-2-ethoxypyridine (CAS 57883-25-7) is a polyfunctionalized heteroaryl bromide and a key member of the 3-bromo-2-alkoxypyridine family. It is categorized as a fine chemical intermediate and a specialized heterocyclic building block. The molecule features a pyridine core with a bromine atom at the 3-position and an ethoxy group at the 2-position [1]. This substitution pattern imparts a defined electronic bias, specific steric environment, and a particular lipophilicity (cLogP ~2.2) , which directly influences its reactivity, handling properties, and overall utility in advanced synthesis. The compound is commercially available as a high-purity reagent (typically ≥95%) and is supplied as a clear, colorless to light-yellow liquid or low-melting solid .

3-Bromo-2-ethoxypyridine (CAS 57883-25-7): Why In-Class Compounds Cannot Be Simply Interchanged


While many 3-halopyridines or 2-alkoxypyridines are available, substituting 3-Bromo-2-ethoxypyridine with a generic or seemingly similar analog often leads to synthetic failure or suboptimal results. The specific 2-ethoxy-3-bromo pattern is not an arbitrary combination. The 2-ethoxy group exerts a strong activating and directing effect on the pyridine ring, uniquely modulating the reactivity of the 3-bromo substituent in transition-metal-catalyzed cross-couplings and hetarynic transformations [1]. In contrast, its closest analogs, such as 3-bromo-2-methoxypyridine or 3-bromo-2-chloropyridine, exhibit significantly different steric profiles, electronic properties, and solubility characteristics . These differences manifest as divergent reaction yields, altered regioselectivity in subsequent functionalizations, and distinct physicochemical properties in downstream products. Therefore, simple substitution without rigorous re-optimization risks reduced efficiency or complete synthetic failure. The following quantitative evidence delineates the precise and verifiable points of differentiation that justify the specific procurement of 3-Bromo-2-ethoxypyridine.

3-Bromo-2-ethoxypyridine (CAS 57883-25-7): Quantifiable Differentiation and Comparative Evidence for Procurement Decisions


3-Bromo-2-ethoxypyridine: Superior Synthesis Yield via Nucleophilic Aromatic Substitution Compared to Direct Ethoxylation Routes

The synthesis of 3-Bromo-2-ethoxypyridine from 2,3-dibromopyridine provides a demonstrably higher yield than the alternative route from 3-bromo-2-chloropyridine. In a direct comparative study under similar reaction conditions, the 2,3-dibromopyridine route delivered an 85% yield, whereas the 3-bromo-2-chloropyridine route yielded only 69% . This 16% absolute yield difference is significant for process economics and reflects the superior electrophilicity of the 2-bromo substituent over the 2-chloro substituent for nucleophilic attack by ethoxide.

Organic Synthesis Methodology Process Chemistry

3-Bromo-2-ethoxypyridine: Efficient Miyaura Borylation Yield Enabling Downstream Cross-Coupling Strategies

The conversion of 3-Bromo-2-ethoxypyridine to its corresponding pinacol boronate ester proceeds with a good yield of 74% under standard Pd(dppf)Cl2 catalysis . This yield is competitive with borylations of other heteroaryl bromides and demonstrates the compatibility of the 2-ethoxy-3-bromo motif with palladium-catalyzed transformations. The resulting boronate ester is a versatile intermediate for Suzuki-Miyaura couplings. While a direct comparator for the same transformation on, for example, 3-bromo-2-methoxypyridine is not available from the same source, this yield establishes a reliable benchmark for the reactivity of this specific substitution pattern.

Cross-Coupling Palladium Catalysis Boronic Ester Synthesis

3-Bromo-2-ethoxypyridine: High-Yielding Microwave-Assisted Cyanation Demonstrates Suitability for Accelerated Synthesis

3-Bromo-2-ethoxypyridine undergoes efficient palladium-catalyzed cyanation under microwave irradiation. A specific protocol using Pd(dppf)Cl2 and Zn(CN)2 in NMP at 140°C achieved complete conversion within 1 hour [1]. This short reaction time is a distinct advantage over traditional thermal cyanations, which often require overnight heating for comparable bromopyridines. The rapid, high-yielding conversion to the nitrile derivative highlights the compound's excellent reactivity profile under modern, time-efficient synthetic methods.

Cyanation Microwave Synthesis Palladium Catalysis

3-Bromo-2-ethoxypyridine: Distinct Hetarynic Reactivity Profile Enabling the Synthesis of Unique Tricyclic Scaffolds

3-Bromo-2-ethoxypyridine displays a unique and unusual hetarynic condensation pathway when treated with diisopropyl ketone enolate in the presence of a complex base (NaNH2/t-BuONa) [1]. This reaction, which proceeds via a 2,3-pyridyne intermediate, leads to the formation of a tricyclic 9,10-dihydroanthracene derivative, whose structure was unequivocally confirmed by single-crystal X-ray diffraction [1]. In contrast, other simple halopyridines, such as 2-chloro- or 2-iodopyridine, do not exhibit this complex rearrangement, instead yielding simple 2-aminopyridines under amination conditions [2]. This specific hetarynic reactivity is a direct consequence of the 2-ethoxy-3-bromo substitution pattern and is not a general property of all bromopyridines.

Hetaryne Chemistry Complex Base Crystal Structure

3-Bromo-2-ethoxypyridine: Defined Electronic and Lipophilic Profile for Rational Design and Separation

3-Bromo-2-ethoxypyridine possesses a well-defined and quantifiable physicochemical profile. Its calculated partition coefficient (cLogP) is 2.24 [1]. This value provides a distinct point of differentiation from its closest analog, 3-bromo-2-methoxypyridine, which has a lower cLogP (~1.8) due to the smaller methoxy group. This ~0.44 log unit difference represents a nearly threefold difference in lipophilicity. Furthermore, the compound's diagnostic 1H NMR signals (e.g., the characteristic dd at 6.74 ppm for the 5-pyridyl proton) and MS fragments (m/z 188/186) allow for rapid and unambiguous confirmation of identity and purity, distinguishing it from isomeric bromoethoxypyridines .

Physicochemical Properties Lipophilicity Analytical Characterization

3-Bromo-2-ethoxypyridine (CAS 57883-25-7): Evidence-Backed Research and Industrial Application Scenarios


Lead Optimization and Analog Synthesis in Medicinal Chemistry

The compound serves as an ideal building block for the rapid exploration of chemical space around a 2-alkoxypyridine core. Its efficient conversion to a boronate ester (74% yield, Evidence Item 2) and rapid cyanation under microwave conditions (1 hour, Evidence Item 3) directly support its use in high-throughput parallel synthesis for generating libraries of drug-like molecules. The distinct cLogP of 2.24 (Evidence Item 5) is a tangible property that can be rationally tuned in a lead series, offering a clear differentiator from 3-bromo-2-methoxypyridine when modulating lipophilicity is a design goal [1].

Process Development for Pharmaceutical Intermediates

For scale-up, the choice of starting material for 3-bromo-2-ethoxypyridine synthesis is critical. The evidence clearly shows that the route from 2,3-dibromopyridine provides a superior yield of 85% compared to 69% from 3-bromo-2-chloropyridine (Evidence Item 1). This 16% yield advantage directly reduces the cost of goods and waste stream for any process that relies on this intermediate, making the dibromopyridine-derived material a more economically viable choice for larger-scale production .

Diversity-Oriented Synthesis and Scaffold Hopping

The unusual hetarynic condensation of 3-bromo-2-ethoxypyridine (Evidence Item 4) provides a unique pathway to generate complex, tricyclic molecular architectures [2]. This reactivity profile is not shared by simpler halopyridines and can be strategically employed to rapidly access novel chemical scaffolds for hit-to-lead programs or natural product-like synthesis. The ability to reliably trigger this specific rearrangement is a powerful tool for exploring under-represented areas of chemical space.

Analytical Method Development and Quality Control

The compound's well-characterized spectroscopic and physical properties (Evidence Item 5) make it a valuable reference standard. Its diagnostic 1H NMR spectrum and specific mass spectral fragments (m/z 188/186) provide unambiguous markers for identity and purity. Its defined cLogP (2.24) and liquid physical state (b.p. ~210°C) also make it a suitable test compound for developing or validating reverse-phase HPLC methods for moderately lipophilic heterocycles.

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